molecular formula C6H6BrNS B8025741 3-Bromo-2-((methyl-d3)thio)pyridine

3-Bromo-2-((methyl-d3)thio)pyridine

Cat. No.: B8025741
M. Wt: 207.11 g/mol
InChI Key: UZRUCGBRGXJVHQ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((methyl-d3)thio)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the third position and a trideuteriomethylsulfanyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((methyl-d3)thio)pyridine typically involves the introduction of the bromine atom and the trideuteriomethylsulfanyl group onto the pyridine ring. One common method involves the bromination of 2-(trideuteriomethylsulfanyl)pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((methyl-d3)thio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions:

Scientific Research Applications

3-Bromo-2-((methyl-d3)thio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-((methyl-d3)thio)pyridine in various applications depends on the specific reactions it undergoes. For example, in medicinal chemistry, the compound may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The trideuteriomethylsulfanyl group can influence the compound’s reactivity and stability, affecting its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-((methyl-d3)thio)pyridine is unique due to the presence of the trideuteriomethylsulfanyl group, which can impart different chemical and physical properties compared to its non-deuterated analogs. The deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-2-(trideuteriomethylsulfanyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUCGBRGXJVHQ-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC1=C(C=CC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.